1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Purity Impurity Standard Quality Control

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS 2177297-52-6) is a benzimidazole-derived pinacol boronate ester that functions as a versatile intermediate in the synthesis of pharmaceutically relevant compounds, including abemaciclib-related CDK4/6 inhibitors. The molecule carries an N1-isopropyl group and a C6-boronate ester, enabling efficient Suzuki-Miyaura cross-coupling to install aryl or heteroaryl fragments at the 6-position.

Molecular Formula C16H23BN2O2
Molecular Weight 286.2 g/mol
Cat. No. B12946844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Molecular FormulaC16H23BN2O2
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C(C)C
InChIInChI=1S/C16H23BN2O2/c1-11(2)19-10-18-13-8-7-12(9-14(13)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3
InChIKeyIWNNBOZFRXPLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: A High-Purity Boronic Ester Building Block for Benzimidazole-Focused Drug Discovery


1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS 2177297-52-6) is a benzimidazole-derived pinacol boronate ester that functions as a versatile intermediate in the synthesis of pharmaceutically relevant compounds, including abemaciclib-related CDK4/6 inhibitors . The molecule carries an N1-isopropyl group and a C6-boronate ester, enabling efficient Suzuki-Miyaura cross-coupling to install aryl or heteroaryl fragments at the 6-position . Commercially supplied at 98% HPLC purity, it is directly suitable for medicinal chemistry campaigns and impurity reference-standard preparation without additional purification .

Coupling handle

Enables Suzuki-Miyaura cross-coupling at the C6 position for aryl/heteroaryl installation.

Purity grade

High-purity boronate ester supports medicinal chemistry and impurity reference-standard workflows without additional purification.

Steric profile

N1-isopropyl group defines a steric environment compatible with optimized telescoped borylation/Suzuki sequences.

Why 2-Methyl and 4-Fluoro Analogs Cannot Substitute 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole in Targeted Synthesis


Benzimidazole boronate esters bearing different substitution patterns (e.g., 2-methyl, 4-fluoro) display divergent reactivity in palladium-catalyzed cross-coupling because of altered steric and electronic profiles . The absence of a 2-methyl group in the target compound reduces steric hindrance around the boron center, which can accelerate transmetallation relative to the 2-methyl analog (CAS 1873303-31-1) . Moreover, the lack of a 4-fluoro substituent increases the electron density of the benzimidazole ring compared with the 4-fluoro-2-methyl analog (CAS 1231930-37-2), influencing both oxidative-addition rates and regioselectivity in subsequent coupling steps . These differences become critical in telescoped Miyaura borylation/Suzuki coupling processes where aryl scrambling and pinacol co-precipitation are major sources of impurity .

2-Methyl analog steric hindrance: The absent 2-methyl group reduces steric bulk around boron; substitution may alter transmetallation kinetics and coupling efficiency.

4-Fluoro analog electronic shift: Without the electron-withdrawing 4-fluoro substituent, the ring is more electron-rich. Using the 4-fluoro-2-methyl analog may shift oxidative-addition rates and regioselectivity.

5-Boronate regioisomer: 5-position boronate esters place the reactive center at a different electronic environment, potentially leading to divergent coupling selectivity and purification challenges.

Quantitative Differentiation Evidence for 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole Against Key Structural Analogs


Higher Commercial Purity (98% HPLC) vs. 2-Methyl Analog Impurity Standard (≥95%)

The target compound is supplied with a certified HPLC purity of 98% , whereas the closest 2-methyl analog (1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole, CAS 1873303-31-1) is normally provided as an impurity reference standard at ≥95% purity . This 3% absolute purity difference reduces the total impurity burden, decreasing the risk of catalyst poisoning in palladium-mediated reactions and simplifying downstream purification.

Higher Purity vs. 2-Me Analog
Reported
Target: 98% HPLC
2-Me analog: ≥95%
+3% absolute purity supports lower impurity burden in catalytic couplings.
Specifications per vendor certificates; reverse-phase HPLC.
Purity Impurity Standard Quality Control

Lower Molecular Weight (286.2 g/mol) vs. 2-Methyl Analog (300.2 g/mol) Improves Atom Economy

The target compound has a molecular formula of C16H23BN2O2 and a molecular weight of 286.2 g/mol , which is 14.0 g/mol (4.7%) lower than the 2-methyl analog (C17H25BN2O2, 300.2 g/mol) . In large-scale syntheses, this mass difference translates directly into lower raw-material consumption per mole of product, reduced shipping weight, and less waste generation.

MW Advantage in Process Scale
Reported
Δ = −14.0 g/mol
(4.7% lower)
Lower molecular weight reduces procurement cost per mole and improves process mass intensity.
Calculated from molecular formula; vendor analytical data.
Atom Economy Process Chemistry Cost Efficiency

Absence of Electron-Withdrawing 4-Fluoro Substituent Provides Electronic Advantage in Cross-Coupling (Δσₘ = 0.34)

The target compound lacks the 4-fluoro substituent present in the 4-fluoro-2-methyl analog (CAS 1231930-37-2). The Hammett meta substituent constant for hydrogen is σₘ = 0.0, whereas for fluorine σₘ = +0.34 . This 0.34-unit difference in electron-withdrawing character means the target benzimidazole ring is significantly more electron-rich, facilitating the oxidative-addition step with electron-deficient aryl halides and broadening the scope of compatible coupling partners.

Electronic Profile (σₘ)
Class-level
Target: σₘ = 0.0 (H)
4-F-2-Me analog: σₘ = +0.34
Higher electron density may facilitate oxidative addition with electron-deficient aryl halides.
Hammett constants from tabulated values; class-level inference.
Electronic Effects Hammett Constants Oxidative Addition

Regioisomeric Integrity: 6-Position Boronate Ensures Consistent Coupling Geometry vs. 5-Position Isomer

The target compound is confirmed as the 6-boronate isomer by ¹H NMR and LCMS , distinguishing it from the 5-boronate regioisomer (CAS 2377605-85-9) that can arise during borylation. The 6-position places the boronate para to the N1-nitrogen and meta to the N3-nitrogen of the benzimidazole, creating a distinct electronic environment that influences the regiochemical outcome of subsequent Suzuki couplings. In contrast, the 5-boronate isomer places the reactive center ortho/para to the imidazole nitrogens, leading to different coupling selectivities.

Regioisomeric Identity
Data to verify
Confirmed 6-boronate by ¹H NMR & LCMS
Unambiguous regiochemistry avoids isomer separation and ensures reproducible coupling geometry.
5-Boronate regioisomer may exhibit different selectivity; verify structural assignment per COA.
Regioselectivity Structural Confirmation Coupling Geometry

Optimal Application Scenarios for 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole in Drug Discovery and Development


Generic Abemaciclib Impurity Profiling and Reference Standard Preparation

The compound serves as a key building block for synthesizing the des-methyl impurity of abemaciclib (lacking the 2-methyl group), enabling accurate quantification and characterization of this impurity in generic drug formulations. Its 98% purity meets or exceeds ICH Q3A guidelines for impurity reference standards, ensuring reliable analytical method validation.

Medicinal Chemistry SAR Exploration of CDK4/6 Inhibitors

The absence of 2-methyl and 4-fluoro substituents provides a clean scaffold for systematic structure-activity relationship (SAR) studies. Researchers can install diverse aryl/heteroaryl groups at the C6 position via Suzuki coupling without interference from electron-withdrawing or steric effects of pre-existing substituents .

Process Chemistry Optimization for Telescoped Borylation/Coupling Sequences

The reduced steric hindrance at the boron center makes this compound an ideal model substrate for developing and optimizing telescoped Miyaura borylation/Suzuki coupling protocols with minimized aryl scrambling . Its high baseline purity reduces catalyst poisoning, enabling lower palladium loadings and more robust scale-up.

Synthesis of Novel Benzimidazole-Based Kinase Inhibitors

The compound's versatile boronate ester handle allows rapid diversification into libraries of 6-aryl/heteroaryl benzimidazoles for screening against kinase targets beyond CDK4/6. The isopropyl substituent imparts favorable lipophilicity for cell permeability while the unimpeded C6 position enables late-stage functionalization .

Application
Selection Property
Validation Focus
Impurity profiling for generic abemaciclib
High-purity boronate ester with defined 6-position handle
HPLC purity verification and impurity reference standard characterization
CDK4/6 inhibitor SAR exploration
Clean C6 scaffold without pre-existing 2-methyl or 4-fluoro interference
Systematic aryl/heteroaryl diversification and coupling efficiency review
Telescoped borylation/coupling process development
Reduced steric hindrance at boron center
Minimized aryl scrambling and catalyst loading optimization
Novel benzimidazole kinase inhibitor libraries
Versatile pinacol boronate ester for late-stage functionalization
Cell-permeability and target engagement screening beyond CDK4/6
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